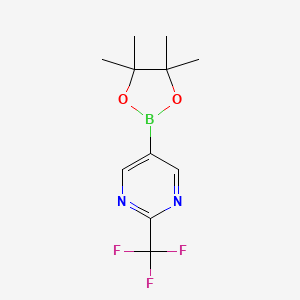
1-(2,6-dimethylphenyl)-3-(1-methylpyrrolidin-2-ylidene)urea hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(2,6-Dimethylphenyl)-3-(1-methylpyrrolidin-2-ylidene)urea hydrochloride (DMP-MPU) is a small molecule that has been studied extensively in scientific research. It is a member of the carbamate family of compounds and is used as a tool for studying various biochemical and physiological processes. DMP-MPU has been found to be a potent inhibitor of several enzymes and has been used to study the effects of enzyme inhibition on various biological processes.
Wissenschaftliche Forschungsanwendungen
1-(2,6-dimethylphenyl)-3-(1-methylpyrrolidin-2-ylidene)urea hydrochloride has been used extensively in scientific research. It has been used to study the effects of enzyme inhibition on various biochemical and physiological processes. It has been found to be a potent inhibitor of several enzymes, including acetylcholinesterase, and has been used to study the effects of enzyme inhibition on various biological processes. Additionally, 1-(2,6-dimethylphenyl)-3-(1-methylpyrrolidin-2-ylidene)urea hydrochloride has been used to study the effects of various drugs on the body, as well as the effects of various toxins on the body.
Wirkmechanismus
1-(2,6-dimethylphenyl)-3-(1-methylpyrrolidin-2-ylidene)urea hydrochloride works by inhibiting the activity of enzymes. It does this by binding to the active site of the enzyme, preventing the enzyme from catalyzing its reaction. This inhibition of enzyme activity can lead to changes in the biochemical and physiological processes that are regulated by the enzyme.
Biochemical and Physiological Effects
The biochemical and physiological effects of 1-(2,6-dimethylphenyl)-3-(1-methylpyrrolidin-2-ylidene)urea hydrochloride depend on the enzyme that it is inhibiting. For example, 1-(2,6-dimethylphenyl)-3-(1-methylpyrrolidin-2-ylidene)urea hydrochloride has been found to be a potent inhibitor of acetylcholinesterase, an enzyme that is involved in the regulation of neurotransmitter levels. Inhibition of this enzyme can lead to changes in neurotransmitter levels, which can lead to changes in behavior and other physiological processes. Additionally, 1-(2,6-dimethylphenyl)-3-(1-methylpyrrolidin-2-ylidene)urea hydrochloride has been found to be a potent inhibitor of other enzymes, such as proteases, which can lead to changes in protein levels in the body.
Vorteile Und Einschränkungen Für Laborexperimente
The main advantage of using 1-(2,6-dimethylphenyl)-3-(1-methylpyrrolidin-2-ylidene)urea hydrochloride in lab experiments is that it is a potent inhibitor of several enzymes. This makes it a useful tool for studying the effects of enzyme inhibition on various biochemical and physiological processes. Additionally, 1-(2,6-dimethylphenyl)-3-(1-methylpyrrolidin-2-ylidene)urea hydrochloride is relatively easy to synthesize and is relatively stable, making it a good choice for experiments that require long-term storage.
The main limitation of 1-(2,6-dimethylphenyl)-3-(1-methylpyrrolidin-2-ylidene)urea hydrochloride is that it is not specific to a particular enzyme. This can make it difficult to study the effects of enzyme inhibition on specific biochemical and physiological processes. Additionally, 1-(2,6-dimethylphenyl)-3-(1-methylpyrrolidin-2-ylidene)urea hydrochloride can have off-target effects, which can make it difficult to interpret the results of experiments.
Zukünftige Richtungen
There are several potential future directions for research using 1-(2,6-dimethylphenyl)-3-(1-methylpyrrolidin-2-ylidene)urea hydrochloride. One potential direction is to develop methods for more specific inhibition of enzymes using 1-(2,6-dimethylphenyl)-3-(1-methylpyrrolidin-2-ylidene)urea hydrochloride. This could involve developing methods for targeting specific enzymes, or for targeting specific sites on enzymes. Another potential direction is to develop methods for using 1-(2,6-dimethylphenyl)-3-(1-methylpyrrolidin-2-ylidene)urea hydrochloride to study the effects of enzyme inhibition on specific biochemical and physiological processes. Additionally, there is potential for using 1-(2,6-dimethylphenyl)-3-(1-methylpyrrolidin-2-ylidene)urea hydrochloride to study the effects of various drugs and toxins on the body. Finally, there is potential for using 1-(2,6-dimethylphenyl)-3-(1-methylpyrrolidin-2-ylidene)urea hydrochloride to develop new therapeutic agents that target specific enzymes.
Synthesemethoden
1-(2,6-dimethylphenyl)-3-(1-methylpyrrolidin-2-ylidene)urea hydrochloride can be synthesized using a variety of methods. The most common method involves the reaction of 2,6-dimethylphenol with 1-methylpyrrolidin-2-ylidene chloride in the presence of a base, such as sodium or potassium hydroxide. The reaction is typically carried out in an aqueous solution at room temperature. The product of the reaction is then purified by recrystallization.
Eigenschaften
| { "Design of the Synthesis Pathway": "The synthesis pathway for 1-(2,6-dimethylphenyl)-3-(1-methylpyrrolidin-2-ylidene)urea hydrochloride involves the reaction of 2,6-dimethylaniline with methyl isocyanate to form 1-(2,6-dimethylphenyl)urea, which is then reacted with 1-methylpyrrolidine-2-carboxylic acid to form the final product.", "Starting Materials": [ "2,6-dimethylaniline", "methyl isocyanate", "1-methylpyrrolidine-2-carboxylic acid" ], "Reaction": [ "Step 1: 2,6-dimethylaniline is reacted with excess methyl isocyanate in the presence of a catalyst such as triethylamine to form 1-(2,6-dimethylphenyl)urea.", "Step 2: The resulting 1-(2,6-dimethylphenyl)urea is then reacted with 1-methylpyrrolidine-2-carboxylic acid in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-dimethylaminopyridine (DMAP) to form 1-(2,6-dimethylphenyl)-3-(1-methylpyrrolidin-2-ylidene)urea.", "Step 3: The final product is obtained by treating the above compound with hydrochloric acid to form 1-(2,6-dimethylphenyl)-3-(1-methylpyrrolidin-2-ylidene)urea hydrochloride." ] } | |
CAS-Nummer |
67531-76-4 |
Produktname |
1-(2,6-dimethylphenyl)-3-(1-methylpyrrolidin-2-ylidene)urea hydrochloride |
Molekularformel |
C14H20ClN3O |
Molekulargewicht |
281.8 |
Reinheit |
95 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



